BenchChemオンラインストアへようこそ!

2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide

IMPDH2 Inosine Monophosphate Dehydrogenase BindingDB

2-(Benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide (CAS 923459-99-8) is a rigorously characterized chemical probe. As a defined IMPDH2 reference (Ki=320 nM), it delivers reproducible assay signals unattainable with uncharacterized analogs. Its XLogP3 of 1.3 occupies a strategic lipophilicity window for permeability optimization. For hCA II assay development, its weak Kd (~2.3 µM) serves as an ideal low-affinity control. Do not substitute with generic benzylsulfonyl acetamides—small structural changes profoundly alter target engagement. Secure this validated scaffold for your SAR program today.

Molecular Formula C17H14N2O5S
Molecular Weight 358.37
CAS No. 923459-99-8
Cat. No. B2417762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide
CAS923459-99-8
Molecular FormulaC17H14N2O5S
Molecular Weight358.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C17H14N2O5S/c20-15(10-25(23,24)9-11-4-2-1-3-5-11)18-12-6-7-13-14(8-12)17(22)19-16(13)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22)
InChIKeyXIIDTZAZNDGBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide – Sulfonamide-Phthalimide Hybrid for Biochemical and Medicinal Chemistry Procurement


2-(Benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide (CAS 923459-99-8) is a synthetic small molecule (MW = 358.4 g mol⁻¹, XLogP3 = 1.3) that integrates a benzylsulfonyl acetamide warhead with a phthalimide (1,3-dioxoisoindoline) scaffold [1]. This architecture is characteristic of sulfonamide- and imide-based enzyme inhibitors, including carbonic anhydrase, HDAC, and IDO1 ligand families [2]. The compound is supplied as a research-grade building block for medicinal chemistry, structural biology, and chemical-probe development programs.

Procurement Risk Alert – Why Close Analogs of 2-(Benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide Cannot Be Interchanged Without Quantitative Validation


Although the literature describes a broad class of benzylsulfonyl-acetamide and phthalimide-containing compounds, small structural modifications—such as replacing the N-(1,3-dioxoisoindolin-5-yl) amide with an N-benzyl variant or extending the methylene linker—can profoundly alter target engagement, solubility, and metabolic stability [1]. The lack of public head-to-head comparator data for 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide makes generic substitution scientifically unsound; users requesting “any benzylsulfonyl acetamide” risk acquiring a compound with untested affinity and selectivity. The quantitative differential evidence below represents the strongest currently available data, though it is inherently limited, and prospective purchasers should commission direct comparator assays before substituting this compound with a close analog [2].

Verifiable Differentiation Evidence – 2-(Benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide vs. Closest Analogs


IMPDH2 Inhibition Liability – Ki = 320 nM (Target Compound) vs. Literature‑Reported Inhibitor Chemotypes

The target compound has been tested against human inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) and showed a Ki of 320 nM for the IMP substrate site [1]. This value serves as a biochemical liability flag for projects where IMPDH2 off‑target activity must be avoided (e.g., antiviral or immunosuppressive screens). No data exist for the benzenesulfonyl or N‑benzyl analogs, precluding a direct comparison, but the presence of measurable IMPDH2 affinity distinguishes this compound from phthalimide‑sulfonamide chemotypes that lack imide‑interacting residues.

IMPDH2 Inosine Monophosphate Dehydrogenase BindingDB

Physicochemical Differentiation: XLogP3 = 1.3 vs. Benzenesulfonyl Analog (Predicted XLogP3 ≈ 0.9)

PubChem-calculated XLogP3 for 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide is 1.3, compared with a predicted XLogP3 of ≈ 0.9 for the analogous benzenesulfonyl derivative (CAS 851200-74-3) [1]. The ~0.4 log-unit increase arises from the additional methylene group in the benzylsulfonyl substituent and influences passive permeability, solubility, and plasma protein binding. This property can be decisive when a project requires a specific lipophilicity window for cell-based assay performance.

Lipophilicity XLogP3 ADME

Binding Affinity to Carbonic Anhydrase II – Class‑Specific Reference with Kd ≈ 2.3 µM

The compound is reported to bind human carbonic anhydrase II (hCA II) with a Kd of approximately 2.3 µM, measured by nanoESI‑MS under native conditions [1]. This affinity is consistent with the sulfonamide pharmacophore but is moderate compared to classical hCA II inhibitors (e.g., acetazolamide Ki = 12 nM). For context, a structurally distinct phthalimide‑sulfonamide (CHEMBL3764506) shows a Ki of 19 nM for hCA II. The quantitative difference underscores that the benzylsulfonyl‑phthalimide scaffold is not a high‑affinity hCA II ligand and should not be used as a surrogate for potent sulfonamide CA inhibitors.

Carbonic Anhydrase II Binding Affinity NanoESI‑MS

Procurement‑Validated Application Scenarios for 2-(Benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide Based on Available Differentiation Evidence


IMPDH2 Liability Screening in Antiviral and Immunosuppressive Drug Discovery

When profiling compound libraries against IMPDH2 to identify or exclude inhibitors, 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide provides a characterized reference point (Ki = 320 nM) for the phthalimide‑sulfonamide subclass. Its use ensures that observed assay signals are attributable to a defined chemotype rather than to an uncharacterized analog [1].

Lipophilicity‑Tuned Chemical Probe Design for Cellular Target Engagement

With an XLogP3 of 1.3, this benzylsulfonyl derivative fills a specific lipophilicity niche between the less lipophilic benzenesulfonyl analog (predicted XLogP3 ≈ 0.9) and more hydrophobic long‑chain sulfonamides. Medicinal chemists optimizing passive permeability while avoiding excessive logP‑driven promiscuity can select this compound as a balanced starting scaffold [1].

Low‑Affinity Carbonic Anhydrase II Control for Biophysical Assay Development

The modest hCA II binding affinity (Kd ≈ 2.3 µM) makes this compound suitable as a low‑affinity control ligand in surface plasmon resonance or nanoESI‑MS assay development, where a weak, reproducible binder is required to establish baseline parameters before high‑affinity inhibitor screening [1].

Quote Request

Request a Quote for 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.